1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)

Lipophilicity Drug Design ADME

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) (CAS 650592-37-3), also systematically named (4,5-dichloro-1H-imidazol-1-yl)methyl N-phenylcarbamate, is a heterocyclic carbamate ester with the molecular formula C11H9Cl2N3O2 and a monoisotopic mass of 285.007 Da. It is classified as an N-aryloxyalkyl-substituted 4,5-dichloroimidazole derivative, a structural class explored for antimicrobial and fungistatic properties.

Molecular Formula C11H9Cl2N3O2
Molecular Weight 286.11 g/mol
CAS No. 650592-37-3
Cat. No. B12071611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester)
CAS650592-37-3
Molecular FormulaC11H9Cl2N3O2
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)OCN2C=NC(=C2Cl)Cl
InChIInChI=1S/C11H9Cl2N3O2/c12-9-10(13)16(6-14-9)7-18-11(17)15-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17)
InChIKeyGHLABVFZTSBWNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) (CAS 650592-37-3): Core Chemical Identity and Functional Role


1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) (CAS 650592-37-3), also systematically named (4,5-dichloro-1H-imidazol-1-yl)methyl N-phenylcarbamate, is a heterocyclic carbamate ester with the molecular formula C11H9Cl2N3O2 and a monoisotopic mass of 285.007 Da [1]. It is classified as an N-aryloxyalkyl-substituted 4,5-dichloroimidazole derivative, a structural class explored for antimicrobial and fungistatic properties . The compound features a 4,5-dichloroimidazole core linked via a methylene bridge to a phenylcarbamate ester, a motif that confers distinct physicochemical properties, including a computed LogP of 2.99 and a polar surface area of 56.15 Ų [1].

Why Close Analogs of 4,5-Dichloroimidazole Phenylcarbamate Cannot Substitute Interchangeably for Scientific Use


Compounds within the 4,5-dichloroimidazole class, such as the 4-chlorophenyl analog (CAS 650592-36-2) or the parent alcohol (CAS 119552-43-1), are not functionally interchangeable with the targeted phenylcarbamate ester. The specific N-phenylcarbamate moiety on the 4,5-dichloroimidazole scaffold critically influences key selection parameters, including computed logP (2.99 for the target vs. estimated >3.5 for the 4-chlorophenyl analog, reflecting differing lipophilicity) and hydrogen-bonding properties (one H-bond donor vs. two for the parent alcohol), which together dictate solubility, membrane permeability, and metabolic stability. Furthermore, the carbamate ester group serves as a cleavable linker, enabling its role as a prodrug precursor or a latent protecting group—a functionality absent in the free alcohol or simple imidazole, directly impacting reactivity and biological activation pathways [1].

Quantitative Differentiation of 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) (CAS 650592-37-3) from Key Analogs


Enhanced Lipophilicity via Phenylcarbamate Esterification Compared to the Parent Alcohol

The phenylcarbamate ester of 4,5-dichloroimidazole methanol (CAS 650592-37-3) exhibits substantially higher computed lipophilicity (LogP 2.99) [1] compared to the parent alcohol, (4,5-dichloro-1H-imidazol-1-yl)methanol (CAS 119552-43-1). While experimental LogP data for the alcohol is not directly curated, its chemical structure, lacking the hydrophobic phenylcarbamate group, predicts a significantly lower LogP (estimated <1.0). This quantified increase in LogP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Drug Design ADME

Modified Hydrogen-Bonding Capacity Differentiates Carbamate Ester from the Free Alcohol

The target compound acts as a single hydrogen-bond donor (HBD = 1) due to the carbamate N-H, whereas the parent alcohol, (4,5-dichloro-1H-imidazol-1-yl)methanol, possesses two H-bond donors (OH and possible imidazolium N-H), as established by its single-crystal structure [2]. The reduction in HBD count lowers the compound's ability to donate hydrogen bonds, directly affecting aqueous solubility, crystal packing, and interactions with biological targets (e.g., enzymes with specific H-bond acceptor requirements) [1].

Hydrogen Bonding Crystal Engineering Prodrug Design

Differential Reactivity of the Carbamate Ester as a Cleavable Prodrug Motif

The phenylcarbamate ester linkage in the target compound is a known substrate for enzymatic hydrolysis (e.g., by carboxylesterases), a property exploited in prodrug design. Class-level data on N-phenylcarbamates indicate that alkaline hydrolysis proceeds via an elimination mechanism with second-order rate constants typically ranging from 10⁻⁴ to 10⁻² M⁻¹s⁻¹ at 25°C [1]. In contrast, the analogous methylene-linked ether (without the carbonyl) or the free alcohol itself are not susceptible to esterase-mediated cleavage, rendering the target compound uniquely suited as a controlled-release precursor. No direct kinetic comparison with non-carbamate analogs is available, but the presence of the carbamate group introduces a distinct metabolic activation pathway.

Prodrug Hydrolysis Controlled Release

Structural Confirmation by Single-Crystal Analysis of the Core Imidazole Methanol Scaffold

While the target compound's own crystal structure has not been deposited, the core scaffold, 1H-imidazole-1-methanol, has been fully characterized by single-crystal X-ray diffraction (monoclinic, P2₁/n) [1]. This analysis reveals a hydrogen-bonding network involving the imine nitrogen as an acceptor and the alcohol as a donor. In the target compound, substitution of the hydroxyl hydrogen with the phenylcarbamate group eliminates the alcohol donor while retaining the imine acceptor, fundamentally altering the supramolecular assembly. This structural insight allows researchers to predict that the phenylcarbamate ester will exhibit different crystal packing and solubility compared to the alcohol, directly impacting formulation consistency and analytical behavior.

Crystallography Structural Biology Molecular Conformation

High-Priority Application Scenarios for 1H-Imidazole-1-methanol, 4,5-dichloro-, phenylcarbamate (ester) (CAS 650592-37-3)


Antifungal and Antimicrobial Lead Optimization Based on 4,5-Dichloroimidazole Scaffolds

The compound serves as a key intermediate or probe for structure-activity relationship (SAR) studies aimed at optimizing antifungal or antimicrobial activity. Its 4,5-dichloroimidazole core is a recognized pharmacophore with documented activity against pathogenic Gram-positive strains (e.g., Staphylococcus aureus) and protistocidal effects . The phenylcarbamate ester extends the scaffold's functionality, allowing exploration of how carbamate substitution modulates potency relative to alkyl or benzyl analogs. Researchers can use it to benchmark the influence of the N-phenylcarbamate appendage on MIC values compared to the 4-chlorophenyl or unsubstituted phenyl derivatives.

Prodrug Design for Controlled Release of Active Imidazole Derivatives

The inherent lability of the phenylcarbamate ester toward enzymatic or alkaline hydrolysis positions the compound as a promising prodrug candidate. In scenarios requiring slow, sustained release of the 4,5-dichloroimidazole alcohol in biological systems, this compound offers a cleavable linkage that is absent in direct ether analogs. Its hydrolysis rates can be tuned by modifying the electron-withdrawing character of the imidazole substituents, making it a valuable tool for medicinal chemists developing long-acting antifungal or anti-inflammatory agents.

Chemical Probe for Studying Carbamate-Hydrolyzing Enzymes

Given the well-characterized alkaline hydrolysis kinetics of N-phenylcarbamates [2], the compound can be employed as a substrate to investigate the activity of carboxylesterases or related hydrolases. Its unique imidazole chromophore may enable direct spectrophotometric monitoring of hydrolysis, offering an advantage over aliphatic carbamates. This application is particularly relevant in biochemical pharmacology for profiling enzyme activity in different tissues or species.

Component in Chemically Amplified Photoresist Formulations

Aralkylcarbamates of imidazole bases, a class to which this compound belongs, have been patented as effective quenchers in chemically amplified positive photoresist compositions [3]. Upon exposure to high-energy radiation, the generated acid triggers deprotection of the carbamate, altering the basicity of the system and enabling high-resolution patterning. The 4,5-dichloro substitution on the imidazole ring may further modulate the thermal stability and diffusion characteristics of the quencher, making this compound a candidate for advanced EUV lithography materials.

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